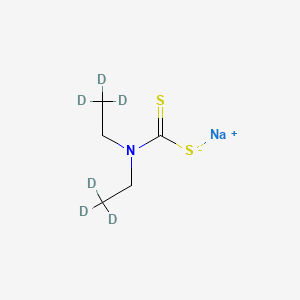
Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate is a chemical compound with the molecular formula C₅H₁₀NNaS₂ · 3H₂O. It is commonly used in various scientific and industrial applications due to its unique properties. This compound is known for its ability to chelate metals, making it useful in a variety of chemical reactions and processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate can be synthesized by reacting diethylamine with carbon disulfide and sodium hydroxide in an aqueous solution. The reaction product is then dried at 40°C to generate the final compound, which contains three molecules of crystal water in each molecule .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is typically produced in large reactors where temperature, pressure, and reactant concentrations are meticulously monitored .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate undergoes various chemical reactions, including:
Substitution: It reacts with metal salts to form metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine (I₂), which converts the compound into its disulfide form.
Substitution: Metal salts such as tin(II) chloride are used to form metal complexes.
Major Products Formed
Oxidation: The major product is the disulfide form of the compound.
Substitution: The major products are metal complexes, such as cis-dichlorobis(N,N-diethyldithiocarbamato) tin(IV).
Applications De Recherche Scientifique
Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate involves its ability to chelate metals. By binding to metal ions, it can inhibit the activity of metal-dependent enzymes. For example, it inhibits the induction of macrophage nitric oxide synthase by chelating copper ions, which are essential for the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium diethyldithiocarbamate: Similar in structure but without the deuterium labeling.
Potassium N,N-diethyldithiocarbamate: Similar in function but with potassium instead of sodium.
Uniqueness
Sodium N,N-(Diethyl-d10)dithiocarbamate Trihydrate is unique due to its deuterium labeling, which can be useful in specific research applications where isotopic labeling is required. This feature distinguishes it from other similar compounds and can provide additional insights in studies involving reaction mechanisms and metabolic pathways .
Propriétés
Formule moléculaire |
C5H10NNaS2 |
|---|---|
Poids moléculaire |
177.3 g/mol |
Nom IUPAC |
sodium;N,N-bis(2,2,2-trideuterioethyl)carbamodithioate |
InChI |
InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3; |
Clé InChI |
IOEJYZSZYUROLN-TXHXQZCNSA-M |
SMILES isomérique |
[2H]C([2H])([2H])CN(CC([2H])([2H])[2H])C(=S)[S-].[Na+] |
SMILES canonique |
CCN(CC)C(=S)[S-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13711146.png)
![3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B13711148.png)
![4-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13711150.png)
![2-Methyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B13711156.png)






